Cas no 56700-30-2 (1,2-diazaspiro4.5decan-3-one)

1,2-Diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a diaza moiety fused to a bicyclic framework. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. The spiro center imparts rigidity, which can enhance selectivity in reactions or modulate physicochemical properties in derived compounds. This scaffold is of interest in medicinal chemistry for its potential as a pharmacophore, offering opportunities for derivatization at multiple sites. Its stability under standard conditions and compatibility with common reagents further underscore its utility in exploratory research. The compound’s well-defined stereochemistry also facilitates studies in asymmetric synthesis.
1,2-diazaspiro4.5decan-3-one structure
1,2-diazaspiro4.5decan-3-one structure
商品名:1,2-diazaspiro4.5decan-3-one
CAS番号:56700-30-2
MF:C8H14N2O
メガワット:154.20956
MDL:MFCD28505845
CID:1599902
PubChem ID:24974354

1,2-diazaspiro4.5decan-3-one 化学的及び物理的性質

名前と識別子

    • 1,2-Diazaspiro[4.5]decan-3-one
    • 1,2-diazaspiro4.5decan-3-one
    • Z2065532764
    • EN300-211852
    • 1,2-diazaspiro[4.5]decan-3-on
    • AKOS034087150
    • 56700-30-2
    • SCHEMBL5012747
    • MDL: MFCD28505845
    • インチ: InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11)
    • InChIKey: NNFXHNCYQVSTPV-UHFFFAOYSA-N
    • ほほえんだ: C1CCC2(CC1)CC(=O)NN2

計算された属性

  • せいみつぶんしりょう: 154.11072
  • どういたいしつりょう: 154.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 41.1A^2

じっけんとくせい

  • PSA: 41.13

1,2-diazaspiro4.5decan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211852-0.1g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
0.1g
$272.0 2023-09-16
Enamine
EN300-211852-0.5g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
0.5g
$613.0 2023-09-16
Enamine
EN300-211852-2.5g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
2.5g
$1539.0 2023-09-16
Enamine
EN300-211852-5.0g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
5.0g
$2277.0 2023-07-06
1PlusChem
1P01BBIB-1g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
1g
$908.00 2025-03-19
1PlusChem
1P01BBIB-500mg
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
500mg
$717.00 2025-03-19
1PlusChem
1P01BBIB-250mg
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
250mg
$468.00 2025-03-19
Enamine
EN300-211852-10.0g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
10.0g
$3376.0 2023-07-06
Enamine
EN300-211852-0.05g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
0.05g
$182.0 2023-09-16
Enamine
EN300-211852-1.0g
1,2-diazaspiro[4.5]decan-3-one
56700-30-2 95%
1.0g
$785.0 2023-07-06

1,2-diazaspiro4.5decan-3-one 関連文献

1,2-diazaspiro4.5decan-3-oneに関する追加情報

Professional Introduction to Compound with CAS No. 56700-30-2 and Product Name: 1,2-diazaspiro[4.5]decan-3-one

The compound with the CAS number 56700-30-2 and the product name 1,2-diazaspiro[4.5]decan-3-one represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This spirocyclic compound, featuring a unique arrangement of nitrogen and oxygen atoms, has garnered significant attention due to its structural complexity and potential biological activities. The spirocyclic core, consisting of a nitrogen-containing heterocycle linked to a decane backbone, presents a versatile scaffold for further chemical modifications and functionalization.

Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in drug discovery. The rigid structure of 1,2-diazaspiro[4.5]decan-3-one offers several advantages, including improved metabolic stability and enhanced binding affinity to biological targets. This has made it a valuable candidate for the development of novel therapeutic agents. The presence of both nitrogen and oxygen atoms in the molecule also suggests potential for diverse interactions with biological systems, making it an attractive scaffold for further exploration.

In the context of contemporary research, 1,2-diazaspiro[4.5]decan-3-one has been investigated for its potential applications in various therapeutic areas. One particularly promising area is its role as a precursor in the synthesis of bioactive molecules targeting neurological disorders. The spirocyclic structure is known to impart unique pharmacokinetic properties, which could be leveraged to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of this compound exhibit neuroprotective effects by modulating key signaling pathways involved in neurodegeneration.

Additionally, the compound has shown promise in the field of anti-inflammatory research. Inflammatory processes are central to numerous diseases, and inhibiting these pathways can lead to significant therapeutic benefits. Preliminary studies indicate that 1,2-diazaspiro[4.5]decan-3-one and its derivatives can modulate inflammatory responses by interacting with specific enzymes and receptors involved in the inflammatory cascade. This makes it a compelling candidate for further development into anti-inflammatory agents.

The synthesis of 1,2-diazaspiro[4.5]decan-3-one is another area of active interest. The spirocyclic core requires precise synthetic strategies to achieve high yields and purity. Recent methodologies have focused on transition metal-catalyzed reactions and intramolecular cyclization techniques to construct the spirocyclic framework efficiently. These advances have not only improved the accessibility of the compound but also opened up new avenues for structural diversification through combinatorial chemistry approaches.

The pharmacological profile of 1,2-diazaspiro[4.5]decan-3-one is further enhanced by its ability to undergo selective modifications at various positions on its scaffold. This flexibility allows chemists to tailor the compound's properties for specific biological targets. For instance, introducing functional groups such as amides or ethers can alter the compound's solubility and binding affinity, making it more suitable for oral administration or targeted delivery systems.

Computational studies have also played a crucial role in understanding the behavior of 1,2-diazaspiro[4.5]decan-3-one at both molecular and cellular levels. Molecular dynamics simulations have provided insights into how this compound interacts with biological targets, helping researchers design more effective derivatives with improved pharmacological properties. These computational approaches are complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The potential applications of 1,2-diazaspiro[4.5]decan-3-one extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its unique structural features make it a promising candidate for developing novel pesticides or specialty chemicals with enhanced environmental compatibility. Furthermore, its ability to form stable complexes with other molecules suggests applications in catalysis and material science.

In conclusion,1,2-diazaspiro[4.5]decan-3-one (CAS No: 56700-30-2) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its spirocyclic structure offers a rich framework for chemical innovation, while its biological activities make it an attractive candidate for drug development efforts aimed at treating neurological disorders and inflammation-related diseases.

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